S-benzyl-D-cysteine
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Overview
Description
S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .
Synthesis Analysis
A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .
Chemical Reactions Analysis
Cysteine protecting groups, including this compound, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Physical And Chemical Properties Analysis
This compound appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .
Scientific Research Applications
Chiral Stationary Phase Development : S-benzyl-(R)-cysteine has been used to create a chiral ligand-exchange stationary phase, effective in the analytical separation of amino acids. This application leverages the chiral recognition abilities of S-benzyl-(R)-cysteine for analytical purposes in chromatography (Natalini et al., 2006).
Study of Enzymatic Activities : Research involving S-benzyl-L-cysteine as a substrate has been conducted to understand cysteine conjugate S-oxidase activity in rat liver and kidney microsomes. This study provides insights into the enzymatic transformation of S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide (Sausen & Elfarra, 1990).
Fluorescent Probe Development : S-benzyl-L-cysteine has been utilized in the development of fluorescent probes for detecting cysteine in biological systems. This is significant for monitoring cysteine, which is crucial in various physiological processes (Kim et al., 2019).
Bioconjugation Research : Studies have shown the application of benzyl isothiocyanates, including those derived from S-benzyl-L-cysteine, in protein labeling. This is important in medicinal chemistry and chemical biology for labeling biomolecules for diagnostics and research (Petri et al., 2020).
Ligand-Exchange Separation of Amino Acids : Research involving S-benzyl-(R)-cysteine as a selector in ligand-exchange separation has been conducted. This application is relevant for the separation and analysis of amino acids (Natalini et al., 2008).
Labeling of Bioactive Molecules : S-benzyl-L-cysteine has been used as an efficient ligand for labeling bioactive molecules, highlighting its potential in radiopharmaceutical applications (Staveren et al., 2005).
Enzymatic Synthesis Applications : S-benzyl-L-cysteine has been synthesized enzymatically using immobilized O-acetylserine sulfhydrylase, demonstrating its use in pharmaceutical intermediates production (Vahidi et al., 2018).
Corrosion Inhibition Studies : The efficacy of N-Acetyl-S-Benzyl-l-Cysteine as a corrosion inhibitor for mild steel has been explored, indicating its potential application in materials science (Fu et al., 2011).
Future Directions
Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of this compound and similar compounds lies in their potential applications in peptide synthesis and protein science .
Mechanism of Action
Target of Action
S-benzyl-D-cysteine is a sulfur-containing amino acid derivative .
Mode of Action
It’s known that cysteine derivatives can interact with various targets in the body, leading to a wide range of biological activities . For instance, S-allyl-L-cysteine, a similar compound, has been shown to exert significant protective effects against endoplasmic reticulum stress-induced neurotoxicity .
Biochemical Pathways
Cysteine is the first product of sulfate assimilation in plants and is a proteinogenic amino acid and a source of reduced sulfur for plant metabolism . Cysteine synthesis is the convergence point of the three major pathways of primary metabolism: carbon, nitrate, and sulfate assimilation . This compound, as a cysteine derivative, may be involved in these pathways.
Pharmacokinetics
It’s known that cysteine derivatives can be metabolized in the body, and their metabolism can be influenced by various factors .
Result of Action
Cysteine derivatives are known to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and NADPH can convert S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide . More research is needed to fully understand how different environmental factors influence the action of this compound.
properties
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?
A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].
Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?
A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from this compound via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.
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